molecular formula C18H24N4O4 B5625724 1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one

Cat. No. B5625724
M. Wt: 360.4 g/mol
InChI Key: XDWDPIUWIATBPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves multiple steps, starting from basic compounds like benzenesulfonyl chloride and ethyl isonipecotate, leading to the formation of various intermediates such as ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which are further converted into target compounds through reactions with N-aralkyl/aryl substituted bromoacetamides. These syntheses utilize weak bases and polar aprotic solvents, and the structures of the synthesized compounds are elucidated through spectroscopic techniques like 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).

Molecular Structure Analysis

The crystal structure and molecular structure analysis of 1,2,4-oxadiazole derivatives often involve X-ray diffraction studies. Computational density functional theory (DFT) calculations are also performed to understand reactive sites for electrophilic and nucleophilic nature of the molecules. The molecular Hirshfeld surface analysis reveals the nature of intermolecular contacts, and the fingerprint plot provides information about the percentage contribution of various interactions (Kumara et al., 2017).

properties

IUPAC Name

3-methoxy-1-[2-oxo-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-12(2)16-19-17(26-20-16)13-6-9-21(10-7-13)15(23)11-22-8-4-5-14(25-3)18(22)24/h4-5,8,12-13H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWDPIUWIATBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C(=O)CN3C=CC=C(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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